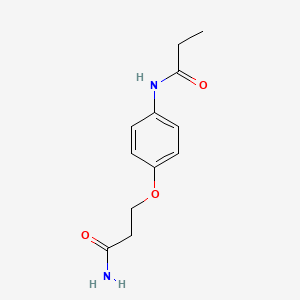
n-(4-(3-Amino-3-oxopropoxy)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(3-Amino-3-oxopropoxy)phenyl)propionamide: is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(3-Amino-3-oxopropoxy)phenyl)propionamide typically involves the reaction of 4-hydroxybenzaldehyde with 3-aminopropionic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
n-(4-(3-Amino-3-oxopropoxy)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
n-(4-(3-Amino-3-oxopropoxy)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The exact mechanism of action of n-(4-(3-Amino-3-oxopropoxy)phenyl)propionamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- n-(4-(3-Aminopropoxy)phenyl)propionamide
- n-(4-(3-Oxopropoxy)phenyl)propionamide
Uniqueness
n-(4-(3-Amino-3-oxopropoxy)phenyl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and an oxopropoxy group makes it particularly versatile in various chemical reactions and research applications .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-[4-(propanoylamino)phenoxy]propanamide |
InChI |
InChI=1S/C12H16N2O3/c1-2-12(16)14-9-3-5-10(6-4-9)17-8-7-11(13)15/h3-6H,2,7-8H2,1H3,(H2,13,15)(H,14,16) |
Clave InChI |
XPVOTHDJMSIPDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)OCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















